
6-Benzylaminopurine hydrochloride
Vue d'ensemble
Description
6-Benzylaminopurine, also known as benzyl adenine, BAP or BA, is a first-generation synthetic cytokinin . It elicits plant growth and development responses, setting blossoms and stimulating fruit richness by stimulating cell division . It is an inhibitor of respiratory kinase in plants, and increases post-harvest life of green vegetables .
Synthesis Analysis
A capillary electrophoresis (CE) method based on solid-phase extraction (SPE) for the analysis of 6-Benzylaminopurine (6-BAP) was developed . The separation conditions were obtained in the sodium phosphate buffer solution (20 mM and pH 2.0), with 25 kV applied voltage and UV detection at 274 nm .Molecular Structure Analysis
The molecular structure of 6-Benzylaminopurine is represented by the chemical formula C12H11N5 . It has a molar mass of 225.255 g/mol .Chemical Reactions Analysis
As a synthetic cytokinin, 6-benzylaminopurine plays a crucial role in plant respiratory kinase inhibitors . It is found in various parts of a plant such as the roots, young leaves, and developing seeds. Its primary function includes controlling cell division and the breakdown of chlorophyll .Physical And Chemical Properties Analysis
6-Benzylaminopurine appears as a white to off-white powder . It has a solubility in water of 0.44 g/L at 15°C . Its density is 1.4±0.1 g/cm3, and it has a molar refractivity of 66.9±0.3 cm3 .Applications De Recherche Scientifique
Enhancing Waterlogging and Shading Tolerance in Wheat
6-Benzylaminopurine hydrochloride has been found to enhance waterlogging and shading tolerance in wheat by improving grain starch accumulation and grain filling . The application of 6-Benzylaminopurine hydrochloride significantly increased grain plumpness throughout grain filling, as well as the net photosynthetic rate, stomatal conductance, and transpiration rate . It also significantly decreased the intercellular CO2 concentration of the flag leaves .
Improving Photosynthetic Performance
The application of 6-Benzylaminopurine hydrochloride after waterlogging and shading stress could significantly improve the photosynthetic performance, which is propitious to the accumulation and transport of photosynthetic products after anthesis .
Increasing Starch Content
6-Benzylaminopurine hydrochloride can increase the content of total starch, amylose, and amylopectin in the grains . After waterlogging and shading for 15 days, the starch content increased by 3.81%–11.41% compared with the control .
Enhancing Grain Filling and Yield
Spraying 6-Benzylaminopurine hydrochloride also prolonged grain filling, increased the average grain filling rate, and significantly increased the 1000-grain weight and yield . The thousand-grain weight increased by 5.06%–43.28%, and wheat yield increased by 8.93%–64.27% after spraying 25 mg·L −1 of the 6-Benzylaminopurine hydrochloride solution .
Improving the Chemical Composition and Biological Activities of Linseed Sprouts
The combined treatments of laser light and 6-Benzylaminopurine hydrochloride improved the accumulation of minerals, vitamins, and amino acids and enhanced the N-metabolism in linseed sprouts . Moreover, the application of both treatments combined enhanced the antioxidant capacity by increasing fatty acids, phenols, and flavonoids, as well as antimicrobial activity .
Enhancing the Growth and Development of Plants
6-Benzylaminopurine hydrochloride, a cytokinin, can promote the growth and development of plants . It helps to set blossoms, initiate fruit maturity and blocks respiratory kinase in plants .
Enhancing Post Harvest Life of Green Vegetables
6-Benzylaminopurine hydrochloride is capable of enhancing the post-harvest life of green vegetables .
Improving the Production and Shelf-Life of Individual Plants
Based on the research done, the best application for 6-Benzylaminopurine hydrochloride is the improvement of the production of produce as well as improving the shelf-life of individual plants . By doing this, it is possible to lower food waste by increasing the amount of time the item could be sold before it goes bad .
Mécanisme D'action
Target of Action
6-Benzylaminopurine hydrochloride, also known as N-Benzyl-9H-purin-6-amine hydrochloride, is a synthetic cytokinin . Cytokinins are plant hormones that play a crucial role in various processes of plant growth and development . The primary targets of 6-Benzylaminopurine are plant cells, where it stimulates the ability to divide . This results in more rapid plant growth, blossom setup, and improved quality and speed at which fruit is bared .
Mode of Action
6-Benzylaminopurine interacts with its targets by acting as an inhibitor of respiratory kinase in plants . This interaction helps to improve the post-harvest lifespan of green plant life . It also stimulates protein biosynthesis, generally increasing cell division .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and chlorophyll breakdown . As a synthetic cytokinin, 6-Benzylaminopurine attaches to a membrane in the plant and alters signals to repress or activate certain genetic expressions . This can even alter these signals in chloroplasts . Due to their genetic altering factors, cytokinins positively influence transcription factors, causing them to remove outdated and degrading proteins .
Result of Action
The result of 6-Benzylaminopurine’s action is the promotion of plant growth and development . It helps to set blossoms, initiate fruit maturity, and blocks respiratory kinase in plants . It is also capable of enhancing the post-harvest life of green vegetables .
Safety and Hazards
6-Benzylaminopurine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-7H-purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5.ClH/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11;/h1-5,7-8H,6H2,(H2,13,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVCNMLGIVVDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462379 | |
| Record name | 6-Benzylaminopurine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylaminopurine hydrochloride | |
CAS RN |
162714-86-5 | |
| Record name | 6-Benzylaminopurine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Benzylaminopurine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





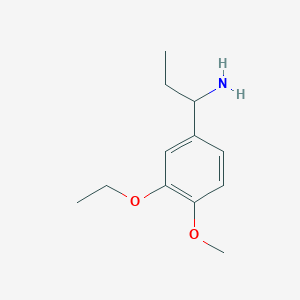
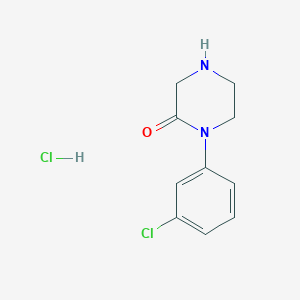
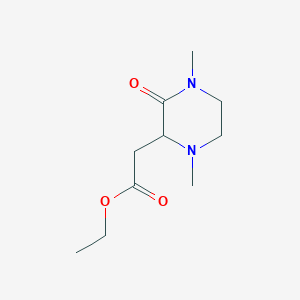
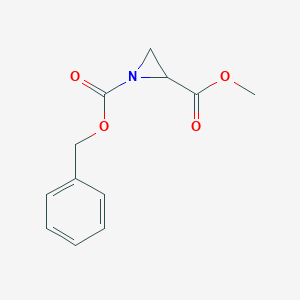
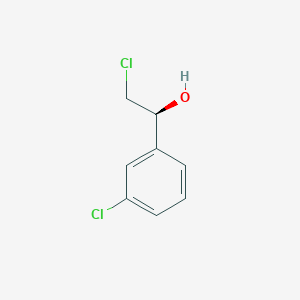
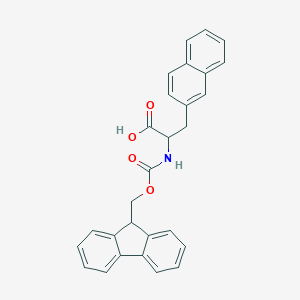
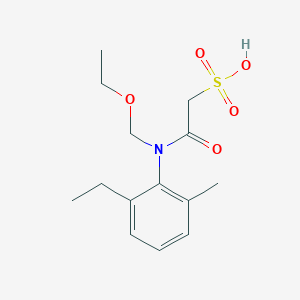


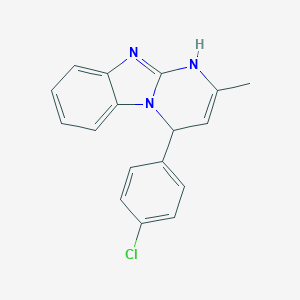
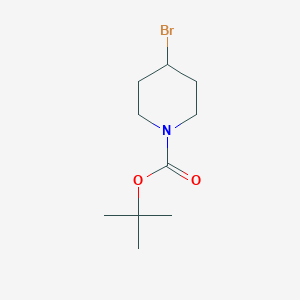
![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)